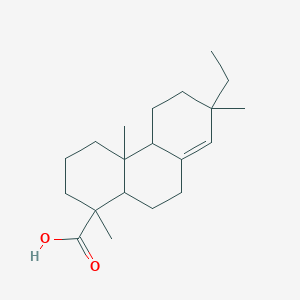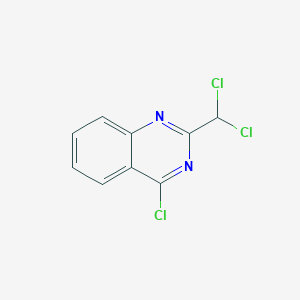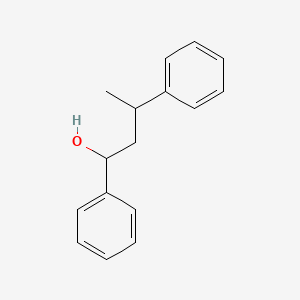
1,3-Diphenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylbutan-1-ol is an organic compound with the molecular formula C16H18O It is a secondary alcohol characterized by the presence of two phenyl groups attached to the first and third carbon atoms of a butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenylbutan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-phenylpropanal to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 1,3-diphenylbut-1-en-3-one. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the double bond and form the alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1,3-diphenylbutane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1,3-Diphenylbutan-1-one.
Reduction: 1,3-Diphenylbutane.
Substitution: 1,3-Diphenylbutyl chloride.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of 1,3-Diphenylbutan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylbutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,4-Diphenylbutan-1-ol: Similar structure but with the phenyl groups attached to the first and fourth carbon atoms, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
4435-52-3 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
1,3-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H18O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
InChI-Schlüssel |
HHOIGVVVPSBYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)

![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
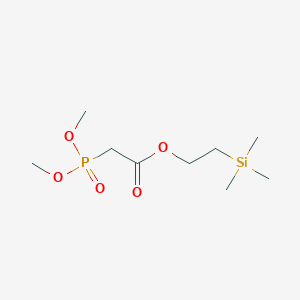
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
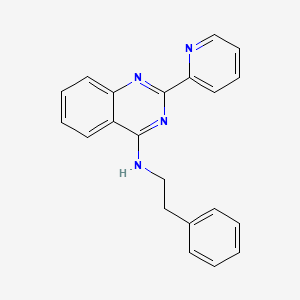
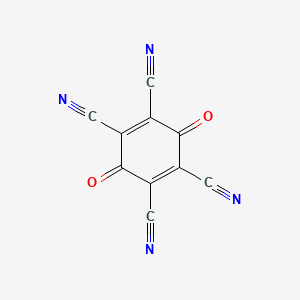
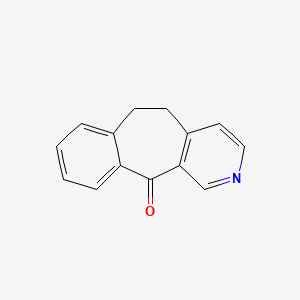
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)

